molecular formula C18H18N4O2 B15086955 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol)

1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol)

Cat. No.: B15086955
M. Wt: 322.4 g/mol
InChI Key: QOYAQJLBGIQJBA-UHFFFAOYSA-N
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Description

1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-ol) is a complex organic compound with the molecular formula C18H18N4O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

The synthesis of 1,1’-butane-1,4-diylbis(1H-benzimidazol-2-ol) typically involves the reaction of 1,4-dibromobutane with 2-aminobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-ol) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-ol) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-butane-1,4-diylbis(1H-benzimidazol-2-ol) involves its interaction with various molecular targets and pathways. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-ol) can be compared with other similar compounds such as:

    1,1’-Butane-1,4-diylbis(1H-benzimidazole): Similar in structure but lacks the hydroxyl groups, which may affect its reactivity and biological activity.

    1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-amine):

The uniqueness of 1,1’-butane-1,4-diylbis(1H-benzimidazol-2-ol) lies in its specific functional groups and structural configuration, which contribute to its diverse reactivity and wide range of applications.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-[4-(2-oxo-3H-benzimidazol-1-yl)butyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C18H18N4O2/c23-17-19-13-7-1-3-9-15(13)21(17)11-5-6-12-22-16-10-4-2-8-14(16)20-18(22)24/h1-4,7-10H,5-6,11-12H2,(H,19,23)(H,20,24)

InChI Key

QOYAQJLBGIQJBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCCN3C4=CC=CC=C4NC3=O

Origin of Product

United States

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